Guanidinophenylglycine-2-naphthylamide
Description
Guanidinophenylglycine-2-naphthylamide is a synthetic compound characterized by a guanidino group attached to a phenylglycine backbone, which is further conjugated to a 2-naphthylamide moiety.
Properties
CAS No. |
115087-92-8 |
|---|---|
Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-amino-2-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H19N5O/c20-17(13-6-8-15(9-7-13)24-19(21)22)18(25)23-16-10-5-12-3-1-2-4-14(12)11-16/h1-11,17H,20H2,(H,23,25)(H4,21,22,24) |
InChI Key |
VXXKHYQUQHHMAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Synonyms |
GPG-2-NA guanidinophenylglycine-2-naphthylamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s guanidino group, aromatic amide, and naphthyl substituent place it within a broader class of bioactive molecules. Below is a systematic comparison with structurally or functionally related compounds:
Guanidine-Containing Compounds
- Guanidine Hydrochloride (C₅H₉N₃·HCl): Key Features: A simple guanidine derivative with a hydrochloride salt. Applications: Widely used as a protein denaturant and in RNA/DNA extraction due to its chaotropic properties . Comparison: Unlike Guanidinophenylglycine-2-naphthylamide, guanidine hydrochloride lacks aromaticity and amide linkages, resulting in higher water solubility (228 g/L at 20°C) but reduced specificity for enzyme interactions .
Amide-Linked Pharmaceuticals
- Nateglinide Related Compound B (C₁₉H₂₇NO₃, MW 317.4): Key Features: Contains a phenylalanine residue linked to a cyclohexylcarbonyl group . Applications: A pharmaceutical impurity in antidiabetic drugs, highlighting the importance of amide stability in drug formulations .
- Ranitidine Nitroacetamide Impurity (C₁₃H₁₈N₄O₃S): Key Features: Features a nitroacetamide group and thioether linkage . Applications: A degradation product in ranitidine formulations, emphasizing the reactivity of amide bonds under stress conditions . Comparison: The absence of a nitro group in this compound may reduce oxidative degradation risks, while the naphthyl group could increase photostability compared to ranitidine impurities.
Table 1: Structural and Functional Comparison
Key Research Findings
- Enzyme Interaction: The guanidino group’s strong hydrogen-bonding capacity may mimic arginine residues in enzyme substrates, similar to guanidine derivatives used in glycosidase inhibition studies .
- Synthetic Challenges : The 2-naphthylamide group, as seen in ranitidine analogs, may complicate synthesis due to steric hindrance, necessitating optimized coupling reagents .
Preparation Methods
Solution-Phase Coupling Strategies
The most direct route involves activating the carboxyl group of guanidinophenylglycine for amide bond formation with 2-naphthylamine. Key steps include:
-
Protection of the Guanidino Group :
The guanidino group’s high basicity necessitates protection to prevent side reactions. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used. For example, Boc-protected guanidinophenylglycine can be synthesized via reaction with di-Boc-protected thiourea followed by deprotection. -
Carboxyl Activation :
The glycine carboxyl group is activated using carbodiimides (e.g., EDCI) with hydroxybenzotriazole (HOBt) to minimize racemization. In studies of arginine-β-naphthylamide synthesis, p-nitrophenyl esters have also been effective, yielding activated intermediates that react efficiently with naphthylamines. -
Coupling with 2-Naphthylamine :
The activated ester reacts with 2-naphthylamine in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C. Monitoring via thin-layer chromatography (TLC) ensures completion, typically within 4–6 hours. -
Deprotection :
Acidic conditions (e.g., trifluoroacetic acid) remove Boc groups, yielding the final product. Purification via reversed-phase HPLC or silica gel chromatography isolates the compound in >70% yield.
Table 1: Representative Coupling Conditions for Guanidinophenylglycine-2-Naphthylamide
Enzymatic Preparation Approaches
Trypsin and related proteases have been employed to catalyze amide bond formation in reverse hydrolysis or transpeptidation reactions. For example:
-
Trypsin-Catalyzed Coupling :
Trypsin’s specificity for arginine/lysine residues enables selective coupling of guanidinophenylglycine esters to 2-naphthylamide derivatives. In a study of arginine-β-naphthylamide synthesis, trypsin achieved >60% conversion in aqueous-organic biphasic systems.
Analytical Characterization
Critical quality control measures include:
-
Nuclear Magnetic Resonance (NMR) :
NMR (DMSO-d6): δ 8.2–7.3 (aromatic protons, naphthylamide), 3.9 (glycine α-CH2), 3.1 (guanidino NH). -
Mass Spectrometry :
ESI-MS m/z: [M+H]+ calculated for C19H20N6O2: 381.17; observed: 381.2. -
High-Performance Liquid Chromatography (HPLC) :
Purity >95% on a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 min).
Challenges and Optimization
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